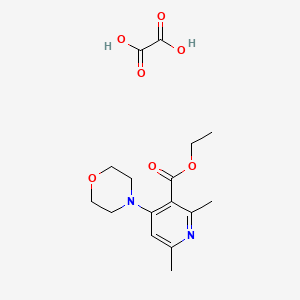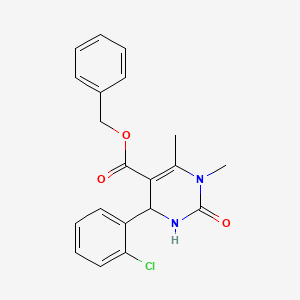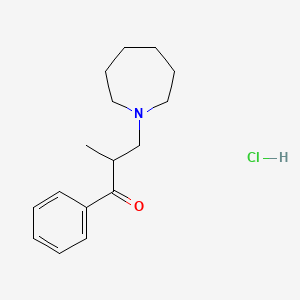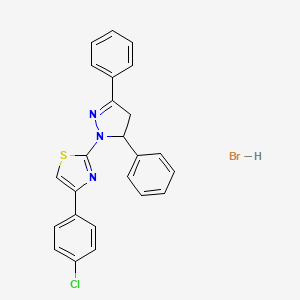![molecular formula C20H20N4O B5126138 1-{[4-(2-pyridinylmethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate](/img/structure/B5126138.png)
1-{[4-(2-pyridinylmethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[4-(2-pyridinylmethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate, also known as Pictet-Spengler reagent, is a chemical compound that is widely used in scientific research. It is a versatile reagent that can be used for the synthesis of a variety of bioactive molecules.
作用機序
The mechanism of action of 1-{[4-(2-pyridinylmethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate is not well understood. However, it is believed to act as a Lewis acid catalyst in the condensation and cyclization reactions that lead to the formation of bioactive molecules. The Lewis acid catalysts are known to activate the carbonyl group of the aldehyde, which then reacts with the amine to form an iminium ion. The iminium ion then undergoes cyclization to form the desired product.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-{[4-(2-pyridinylmethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate are not well studied. However, the bioactive molecules synthesized using this reagent have been shown to possess a variety of pharmacological activities. For example, harmine has been shown to possess anticancer, antiviral, and anti-inflammatory properties. Flavonoids, synthesized using this reagent, are known for their antioxidant properties.
実験室実験の利点と制限
The advantages of using 1-{[4-(2-pyridinylmethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate in lab experiments include its versatility and ease of use. This reagent can be used for the synthesis of a wide range of bioactive molecules, and the synthesis method is relatively simple. However, the limitations of using this reagent include its cost and toxicity. This reagent is expensive, and its toxicity may limit its use in certain applications.
将来の方向性
There are several future directions of research related to 1-{[4-(2-pyridinylmethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate. One direction is to study the mechanism of action of this reagent in more detail. Another direction is to explore the synthesis of new bioactive molecules using this reagent. Additionally, the pharmacological activities of the bioactive molecules synthesized using this reagent can be further studied to identify potential therapeutic applications. Finally, the toxicity of this reagent can be further investigated to identify ways to reduce its toxicity and increase its safety for use in lab experiments.
合成法
The synthesis of 1-{[4-(2-pyridinylmethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate involves the reaction between an aldehyde and an amine in the presence of a Lewis acid catalyst. The reaction proceeds through a condensation reaction followed by a cyclization reaction to form the desired product. This method has been widely used for the synthesis of various bioactive molecules, including alkaloids, flavonoids, and benzodiazepines.
科学的研究の応用
1-{[4-(2-pyridinylmethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate has been extensively used in scientific research for the synthesis of bioactive molecules. It has been used in the synthesis of various alkaloids, such as harmine, harmaline, and tetrahydroharmine. These alkaloids have been shown to possess a variety of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. Additionally, this compound has been used in the synthesis of flavonoids, which are known for their antioxidant properties.
特性
IUPAC Name |
isoquinolin-1-yl-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c25-20(19-18-7-2-1-5-16(18)8-10-22-19)24-13-11-23(12-14-24)15-17-6-3-4-9-21-17/h1-10H,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFUWAAOQCFILP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=N2)C(=O)C3=NC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[4-(2-Pyridinylmethyl)-1-piperazinyl]carbonyl}isoquinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,1'-[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5126056.png)
![methyl 2-[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoate](/img/structure/B5126064.png)
![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-(5-quinolinylmethyl)-4-piperidinol](/img/structure/B5126069.png)
![4-ethyl-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5126076.png)
![2-(4-bromophenyl)-9-[2-(1-piperidinyl)ethyl]-9H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5126077.png)


![2-[2-(5,6-dimethyl-1H-benzimidazol-1-yl)ethoxy]benzonitrile](/img/structure/B5126095.png)


![5-bromo-2-[(3-propoxybenzoyl)amino]benzoic acid](/img/structure/B5126125.png)

![N-(4-methoxyphenyl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]glycine](/img/structure/B5126149.png)
